molecular formula C25H17Cl2NO2 B11547720 [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

Katalognummer B11547720
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: VXFPMAXBOPZQSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring, a benzoate ester, and an imine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate can be achieved through a multi-step process:

    Formation of the imine group: The reaction between 4-methylbenzaldehyde and 2-aminonaphthalene in the presence of an acid catalyst can form the imine intermediate.

    Esterification: The imine intermediate can then be reacted with 2,4-dichlorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the imine group can yield the corresponding amine.

    Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-carboxyphenyl derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its naphthalene moiety.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific optical or electronic properties.

Wirkmechanismus

The mechanism by which [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate exerts its effects depends on its specific application. For example, as a ligand in catalysis, it can coordinate to a metal center and facilitate the activation of substrates. In biological systems, it may interact with specific proteins or enzymes, altering their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    [1-(phenyliminomethyl)naphthalen-2-yl] benzoate: Similar structure but lacks the methyl and dichloro substituents.

    [1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] benzoate: Similar structure but lacks the dichloro substituents.

Eigenschaften

Molekularformel

C25H17Cl2NO2

Molekulargewicht

434.3 g/mol

IUPAC-Name

[1-[(4-methylphenyl)iminomethyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C25H17Cl2NO2/c1-16-6-10-19(11-7-16)28-15-22-20-5-3-2-4-17(20)8-13-24(22)30-25(29)21-12-9-18(26)14-23(21)27/h2-15H,1H3

InChI-Schlüssel

VXFPMAXBOPZQSN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.